Miconazole N-(2-Methyl)propanoate
Description
Properties
Molecular Formula |
C₂₂H₂₀Cl₄N₂O₃ |
|---|---|
Molecular Weight |
502.22 |
Synonyms |
2-[1-[(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-[(2,4-dichlorophenyl)ethyl]-1H-imidazol-3-yl]-2-methylpropanoate; Miconazole EP Impurity E; |
Origin of Product |
United States |
Nomenclature and Advanced Structural Elucidation
Systematic Naming and Synonyms
The precise naming and identification of chemical compounds are fundamental in scientific and regulatory contexts. Miconazole (B906) N-(2-Methyl)propanoate is known by several designations, reflecting its chemical structure and its status as a pharmaceutical impurity.
IUPAC Nomenclature
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium-1-yl]-2-methylpropanoate . nih.gov This name precisely describes the molecular structure, including the quaternary imidazolium (B1220033) ion and the arrangement of its substituents.
Common Academic and Regulatory Designations
In academic literature and regulatory documents, this compound is most frequently referred to as Miconazole EP Impurity E . nih.govsynzeal.com This designation is specified in the European Pharmacopoeia (EP), highlighting its importance as a controlled substance in the quality assessment of Miconazole. synzeal.com
Other synonyms used to identify this compound include:
Miconazole N-(2-Methyl)propanoate nih.gov
2-[1-[(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-[(2,4-dichlorophenyl)ethyl]-1H-imidazol-3-yl]-2-methylpropanoate nih.gov
MICONAZOLE QUARTERNARY SALT nih.gov
W5PCK9T6YS (UNII) nih.gov
Molecular Formula and Molecular Weight
The elemental composition and mass of a molecule are its most fundamental chemical properties. For this compound, these are well-defined.
The molecular formula of the compound is C22H20Cl4N2O3 . nih.govpharmaffiliates.comadvatechgroup.com This formula indicates a composition of 22 carbon atoms, 20 hydrogen atoms, 4 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms.
Based on this formula, the molecular weight is calculated to be approximately 502.22 g/mol . pharmaffiliates.comveeprho.com
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium-1-yl]-2-methylpropanoate | nih.gov |
| Common Synonym | Miconazole EP Impurity E | nih.govsynzeal.com |
| Molecular Formula | C22H20Cl4N2O3 | nih.govpharmaffiliates.comadvatechgroup.com |
| Molecular Weight | 502.22 g/mol | pharmaffiliates.comveeprho.com |
Spectroscopic Characterization Techniques
The definitive identification and structural confirmation of this compound rely on advanced spectroscopic methods. While detailed spectral data is often proprietary to the manufacturers of analytical standards, the principles of these techniques allow for a clear understanding of how the structure is verified. glppharmastandards.com Companies that supply this compound as a reference standard confirm its identity using methods such as NMR and Mass Spectrometry. glppharmastandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR would be employed to provide a detailed map of the compound's structure.
¹H NMR: A proton NMR spectrum would reveal distinct signals corresponding to each unique proton environment. Key expected resonances would include signals from the aromatic protons on the two dichlorophenyl rings, the diastereotopic protons of the methylene (B1212753) (-CH2-) bridge, the methine (-CH-) proton, and the protons of the imidazole (B134444) ring. Furthermore, the N-(2-Methyl)propanoate group would show a characteristic singlet for the two equivalent methyl groups. The integration of these signals would confirm the number of protons in each environment, and spin-spin coupling patterns would reveal connectivity between adjacent protons.
¹³C NMR: A carbon-13 NMR spectrum would show a unique signal for each carbon atom in a different electronic environment. This would include distinct resonances for the carbons of the dichlorophenyl rings, the imidazole ring, the ether and alkyl chain carbons, and the carboxylate and quaternary carbons of the propanoate moiety. The chemical shifts of these signals provide critical information about the type of carbon (aromatic, aliphatic, carbonyl) and its local chemical environment.
Reference standard providers confirm that the structure is verified with ¹H NMR and ¹³C NMR data, ensuring the correct assignment of all atoms in the molecule. glppharmastandards.com
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass Spectrometry (MS) is used to confirm the molecular weight of the compound and to gain structural insights through the analysis of its fragmentation patterns.
Using a high-resolution mass spectrometer (HRMS), the experimentally determined monoisotopic mass would be compared to the calculated exact mass of the molecular ion ([M]+ or [M+H]+), which is 500.022803 Da for the neutral molecule. nih.gov This provides unambiguous confirmation of the molecular formula.
Tandem MS (MS/MS) experiments would be conducted to study the fragmentation pathways. While specific experimental spectra for this impurity are not widely published, predictable fragmentation patterns can be inferred from the structure of the parent compound, Miconazole. mdpi.com Key fragmentation events for this compound would likely include:
Neutral loss of the 2-methylpropanoate (B1197409) group.
Cleavage at the ether linkage, resulting in fragments corresponding to the dichlorobenzyl and the remaining imidazolium ethyl portions of the molecule. mdpi.com
Fragmentation of the dichlorophenyl rings, typically involving the loss of chlorine atoms. mdpi.com
Analysis of these fragments allows for a piece-by-piece confirmation of the molecule's structure and connectivity. This analytical data is a critical component of the certificate of analysis that accompanies the reference standard. glppharmastandards.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a critical tool for identifying the functional groups present within a molecule. While specific, experimentally-derived IR spectra for this compound are not widely available in the public domain, the expected characteristic absorption bands can be predicted based on its structural components: the miconazole core and the N-(2-methyl)propanoate group.
The miconazole framework would be expected to show absorptions related to its dichlorophenyl and imidazole moieties. These include C-H stretching from the aromatic rings and the imidazole ring, as well as C=C and C-N stretching vibrations within the imidazole ring. researchgate.net The ether linkage (C-O-C) in the miconazole backbone would also produce a characteristic stretching band. researchgate.net
The N-(2-methyl)propanoate group introduces a carboxylate functional group. This would give rise to a very strong and characteristic asymmetric stretching vibration for the C=O bond, typically in the region of 1735-1750 cm⁻¹. docbrown.info The presence of the quaternary ammonium-like nitrogen in the imidazole ring and the carboxylate anion makes the compound a zwitterion. This could influence the electronic environment and thus the vibrational frequencies of nearby bonds.
A table of expected IR absorption bands is provided below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Alkyl C-H | 3000 - 2850 | Stretch |
| Carboxylate (C=O) | 1750 - 1735 | Asymmetric Stretch |
| Imidazole Ring (C=C, C=N) | 1600 - 1450 | Stretch |
| Ether (C-O-C) | 1260 - 1000 | Stretch |
This table is based on theoretical values and characteristic absorption ranges for the specified functional groups.
X-ray Crystallography in Solid-State Structure Determination
Studies on the parent compound, miconazole, have revealed that its molecular conformation can be influenced by the presence of solvent molecules in the crystal lattice, leading to different crystalline forms (polymorphs or solvatomorphs). researchgate.net A similar level of detailed solid-state analysis for this compound would be necessary to fully understand its solid-state architecture. Without such experimental data, any discussion of its specific crystal packing and intermolecular interactions would be purely speculative.
Stereochemical Considerations and Isomerism
The structure of this compound contains a single stereocenter, which leads to the possibility of stereoisomerism. This chiral center is located at the carbon atom of the ethyl group that is bonded to the imidazole nitrogen, the dichlorophenyl group, and the ether oxygen.
The compound is commercially available and referenced as a racemic mixture, denoted by the prefix "(2RS)" in its chemical name, 2-[1-[(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-[(2,4-dichlorophenyl)ethyl]-1H-imidazol-3-yl]-2-methylpropanoate. synzeal.comnih.govpharmaffiliates.comlgcstandards.com This indicates the presence of both the (R) and (S) enantiomers in equal amounts. The existence of the individual (R)-isomer is also noted, with a specific alternate CAS number (1370335-38-8), highlighting the distinct nature of the enantiomers. lgcstandards.com
The enantiomers of miconazole itself are known, with (S)-miconazole and (R)-miconazole being the two mirror-image forms. nih.gov Similarly, this compound exists as a pair of enantiomers due to its chiral center. The physical and chemical properties of the individual enantiomers would be identical, except for their interaction with other chiral entities and the direction in which they rotate plane-polarized light.
Synthetic Pathways and Derivatization Strategies
Chemical Synthesis of Miconazole (B906) N-(2-Methyl)propanoate and Related Impurities
The synthesis of Miconazole N-(2-Methyl)propanoate can be approached through the derivatization of Miconazole or its precursors. The structure of the compound, featuring a propanoate group attached to the second nitrogen of the imidazole (B134444) ring, suggests a quaternization reaction as the key synthetic step.
The formation of this compound likely occurs via an N-alkylation reaction, a common transformation for imidazole compounds. researchgate.netnih.gov This type of reaction, often referred to as a Menschutkin reaction when forming quaternary ammonium (B1175870) salts, involves the nucleophilic attack of a tertiary amine on an alkyl halide. nih.gov In this context, Miconazole, which contains a tertiary nitrogen atom within its imidazole ring, can act as the nucleophile.
A plausible synthetic route for the deliberate synthesis of this compound for use as a reference standard would involve the reaction of Miconazole with a suitable propanoate derivative. A likely reagent for this transformation is an ester of 2-bromo-2-methylpropanoic acid, such as ethyl 2-bromo-2-methylpropanoate.
The reaction would typically be carried out in an inert solvent. The specific conditions would be optimized to favor the formation of the quaternary ammonium salt.
Table 1: Proposed Reaction Conditions for the Synthesis of this compound
| Parameter | Proposed Condition | Rationale |
| Reactants | Miconazole, Ethyl 2-bromo-2-methylpropanoate | Miconazole provides the imidazole nitrogen for quaternization, and the bromo-ester is an effective alkylating agent. |
| Solvent | Acetonitrile or Dimethylformamide (DMF) | Polar aprotic solvents are known to facilitate SN2 reactions like N-alkylation. |
| Temperature | Elevated temperature (e.g., 50-80 °C) | To increase the reaction rate. |
| Base | Optional (e.g., a non-nucleophilic base) | To scavenge any HBr formed, though the reaction can proceed without it. |
Optimizing the synthesis of this compound would involve a systematic study of various reaction parameters. Key factors to consider include the molar ratio of reactants, reaction temperature, and choice of solvent.
To maximize the yield, an excess of the alkylating agent, ethyl 2-bromo-2-methylpropanoate, could be employed to drive the reaction towards completion. However, this could also lead to the formation of byproducts, necessitating careful control of the stoichiometry.
The purity of the final product is critical for its use as a reference standard. Purification would likely involve chromatographic techniques to separate the desired quaternary ammonium salt from unreacted Miconazole and other impurities.
This compound can form as an impurity during the synthesis of Miconazole if reactive propanoate-containing species are present. The synthesis of Miconazole itself involves several steps where such impurities could be introduced. scielo.org.mxredalyc.org
One potential source could be the presence of impurities in the starting materials or reagents. For instance, if a reagent used in the synthesis of Miconazole is contaminated with a reactive propanoate derivative, this could lead to the unintended N-alkylation of the Miconazole product.
Another possibility is the degradation of Miconazole or its intermediates in the presence of certain solvents or reagents that could generate propanoate species. The imidazole ring in Miconazole is susceptible to alkylation, and the presence of a suitable electrophile can lead to the formation of the quaternary ammonium salt.
Precursor Chemistry and Intermediate Compounds
The synthesis of this compound is intrinsically linked to the synthesis of Miconazole itself. The key precursor to Miconazole is 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol. google.comchinjmap.com This intermediate is typically synthesized by the reaction of 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) with imidazole in a polar aprotic solvent like DMF. google.com
The synthesis of 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol can be optimized by controlling the reaction temperature and using a phase-transfer catalyst such as PEG600 to enhance the reaction rate and yield. google.com This intermediate is then further reacted with 2,4-dichlorobenzyl chloride to yield Miconazole.
Table 2: Key Precursors and Intermediates in Miconazole Synthesis
| Compound Name | Structure | Role |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanol | C₈H₇Cl₃O | Starting material for the synthesis of the imidazole ethanol (B145695) intermediate. |
| Imidazole | C₃H₄N₂ | Provides the imidazole ring, a core component of Miconazole. |
| 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol | C₁₁H₁₀Cl₂N₂O | Key intermediate that is subsequently O-alkylated to form Miconazole. patsnap.com |
| 2,4-Dichlorobenzyl chloride | C₇H₅Cl₃ | The alkylating agent used to convert the intermediate to Miconazole. |
| Miconazole | C₁₈H₁₄Cl₄N₂O | The final active pharmaceutical ingredient and the direct precursor to this compound. nih.gov |
Isolation and Purification Methodologies
The isolation and purification of this compound, a quaternary ammonium salt, from a reaction mixture presents specific challenges due to its ionic nature.
For its isolation from a synthetic reaction mixture, precipitation could be a viable initial step. Quaternary ammonium salts can sometimes be precipitated from the reaction solvent by the addition of a less polar co-solvent. nih.gov
Following initial isolation, purification would likely be achieved through chromatographic methods. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of Miconazole and its related impurities. oup.com A reversed-phase HPLC method using a phenyl-hexyl column has been shown to be effective in separating Miconazole from its organic impurities. phenomenex.com
Table 3: Potential Purification Techniques for this compound
| Technique | Description | Applicability |
| Precipitation | Addition of a non-polar solvent to a solution of the quaternary ammonium salt to induce precipitation. | Useful for initial isolation from the reaction mixture. |
| Recrystallization | Dissolving the crude product in a suitable solvent and allowing it to crystallize to improve purity. | Can be effective if a suitable solvent system is identified. |
| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique that separates compounds based on their differential partitioning between a stationary and a mobile phase. | Highly effective for achieving the high purity required for a reference standard. oup.com |
| Flash Column Chromatography | A preparative chromatography technique that uses a pressure to speed up the separation. | Can be used for larger scale purification. |
The choice of purification method would depend on the scale of the synthesis and the required purity of the final product. For a reference standard, a combination of these techniques may be necessary to achieve the desired level of purity.
Advanced Analytical Methodologies and Quality Control Research
Spectrophotometric Approaches in Quantitative Analysis (e.g., UV-Vis)
There is no specific literature detailing the use of UV-Vis spectrophotometry for the quantitative analysis of isolated Miconazole (B906) N-(2-Methyl)propanoate. Derivative UV spectrophotometry has been used for the determination of the parent compound, Miconazole, in pharmaceutical formulations. nih.gov However, this method is generally applied to the active pharmaceutical ingredient and not for the quantification of individual impurities present at much lower concentrations.
In the context of HPLC analysis, UV detection is employed for the quantification of Miconazole N-(2-Methyl)propanoate. oup.com The detection wavelength used in a validated HPLC method for Miconazole and its impurities is 235 nm. oup.com This indicates that this compound possesses a chromophore that absorbs in the UV region, which is expected due to the dichlorophenyl moieties in its structure.
Table 2: UV Detection in HPLC for this compound
| Parameter | Value |
| Detection Wavelength | 235 nm |
| Limit of Detection (LOD) | 0.045 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
This data is based on a validated HPLC-UV method for the analysis of Miconazole and its impurities. oup.com
Theoretical and Computational Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as Miconazole (B906) N-(2-Methyl)propanoate, might interact with a biological target, typically a protein or enzyme. These simulations can provide insights into the binding affinity and mode of interaction, which are crucial for assessing potential biological activity.
Pharmacophore modeling, a key component of ligand-based drug design, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. This approach is particularly useful when the three-dimensional structure of the target is unknown.
Ligand-Based Pharmacophore Modeling
Ligand-based pharmacophore modeling derives a model from a set of active molecules, assuming they bind to the same target in a similar manner. The process involves aligning the molecules and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For Miconazole N-(2-Methyl)propanoate, a ligand-based model could be developed using known antifungal azole derivatives to identify the key features responsible for their activity. This model could then be used to predict the potential activity of this compound.
Methodology : A set of structurally diverse but functionally related antifungal compounds would be selected. Their low-energy conformations would be generated and superimposed to identify common chemical features.
Application : The resulting pharmacophore model can be used as a 3D query to screen large compound libraries for molecules with similar features, potentially identifying new antifungal agents.
| Pharmacophore Feature | Description | Potential Role in this compound |
| Hydrogen Bond Acceptor | An atom or group with a lone pair of electrons that can form a hydrogen bond. | The nitrogen atoms in the imidazole (B134444) ring and the oxygen atoms in the propanoate group. |
| Hydrophobic Group | A nonpolar group that avoids interaction with water. | The dichlorophenyl rings and the methylpropanoate moiety. |
| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | The two dichlorophenyl rings. |
Target-Based Pharmacophore Modeling
When the 3D structure of the biological target is known, a target-based (or structure-based) pharmacophore model can be generated. This model is derived from the interactions observed between the target and a known ligand in their co-crystallized structure. For azole antifungals, the primary target is lanosterol (B1674476) 14α-demethylase (CYP51). A pharmacophore model could be built based on the interactions of a known inhibitor within the active site of this enzyme.
Methodology : Analysis of the X-ray crystal structure of the target protein in complex with a ligand reveals key interaction points. These interactions are then translated into pharmacophore features.
Application : This model can be used to screen for new compounds that fit the active site and make similar crucial interactions, and to evaluate how well this compound might bind to the target.
Complex-Based Pharmacophore Modeling
Complex-based pharmacophore modeling is a refinement of the target-based approach. It considers the dynamic nature of the ligand-target interaction, often incorporating information from molecular dynamics simulations. This approach can provide a more accurate representation of the essential interactions for biological activity.
Methodology : Molecular dynamics simulations of the ligand-target complex are performed to observe the stability of interactions over time. The most persistent interactions are then used to define the pharmacophore features.
Application : This can lead to the development of more robust pharmacophore models that account for the flexibility of both the ligand and the target, providing a more reliable tool for virtual screening and activity prediction of compounds like this compound.
Quantum Mechanical (QM) Calculations for Electronic Structure and Interactions
Quantum mechanical calculations are used to investigate the electronic properties of molecules with a high degree of accuracy. These methods can provide detailed information about molecular orbitals, charge distribution, and the nature of chemical bonds, which are fundamental to understanding a molecule's reactivity and interaction with its environment.
Hartree-Fock (HF) Methods
The Hartree-Fock method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. While it does not fully account for electron correlation, it provides a good starting point for understanding the electronic structure of a molecule.
Methodology : The HF method solves the Schrödinger equation for a molecule by iteratively finding a self-consistent field for the electrons.
Application : For this compound, HF calculations could be used to determine its optimized geometry, molecular orbital energies (such as the HOMO and LUMO), and atomic charges. This information is valuable for predicting sites of reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory is a more computationally efficient quantum mechanical method that includes the effects of electron correlation by approximating the exchange-correlation energy as a functional of the electron density. DFT is widely used for its balance of accuracy and computational cost.
Methodology : DFT calculations involve choosing an appropriate functional and basis set to solve the Kohn-Sham equations. Common functionals include B3LYP, and basis sets like 6-31G* are frequently used for organic molecules.
Application : DFT studies on this compound could provide more accurate predictions of its electronic properties compared to HF methods. These calculations can yield valuable data on bond lengths, bond angles, dihedral angles, vibrational frequencies, and electronic properties like the electrostatic potential map, which visualizes the charge distribution and helps predict intermolecular interactions. rsc.orgnih.govresearchgate.netnih.gov
| Calculated Property | Hartree-Fock (HF) | Density Functional Theory (DFT) | Significance for this compound |
| Optimized Geometry | Provides a good initial structure. | Generally provides more accurate bond lengths and angles. | Predicts the most stable 3D conformation of the molecule. |
| Molecular Orbital Energies (HOMO/LUMO) | Useful for qualitative analysis of reactivity. | More accurate energies, leading to better predictions of electronic transitions and reactivity. | The HOMO-LUMO gap is an indicator of chemical reactivity and stability. |
| Atomic Charges | Can indicate sites susceptible to nucleophilic or electrophilic attack. | Provides a more realistic charge distribution. | Helps in understanding intermolecular interactions, such as with a biological target. |
| Vibrational Frequencies | Can be used to predict infrared spectra, though often overestimated. | More accurate predictions that can be compared with experimental data. | Can aid in the structural characterization of the compound. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are instrumental in drug discovery and development for predicting the efficacy and characteristics of novel molecules, thereby streamlining the design and synthesis process.
Application to Miconazole Derivatives
While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR have been broadly applied to azole antifungal agents, including various miconazole derivatives. The primary objective of these studies is to identify the key molecular features that govern their antifungal potency.
Researchers typically develop QSAR models for miconazole derivatives and other azole compounds by correlating their antifungal activity, often expressed as the minimum inhibitory concentration (MIC), with a range of calculated molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and lipophilic properties. For instance, in studies of bifonazole (B1667052) derivatives, a related class of azole antifungals, hologram QSAR (HQSAR) models have demonstrated good predictive ability, suggesting that molecular fragments and their conformations are crucial for activity. scielo.br
The following table illustrates the types of molecular descriptors that are commonly employed in QSAR studies of azole antifungals and their general impact on antifungal activity.
| Descriptor Type | Examples | General Influence on Antifungal Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Can influence interactions with the target enzyme (cytochrome P450 14α-demethylase) and membrane components. |
| Steric/Topological | Molecular weight, Molar refractivity, Balaban J index, Kier shape indices | The size and shape of the molecule are critical for fitting into the active site of the target enzyme. |
| Lipophilic | LogP (octanol-water partition coefficient) | Affects the ability of the molecule to penetrate the fungal cell membrane. |
| Quantum Chemical | GATS4se (Geary autocorrelation of lag 4, weighted by atomic Sanderson electronegativities) | Provides insights into the electronic distribution and reactivity of the molecule. japsonline.com |
These studies collectively suggest that the antifungal activity of miconazole derivatives is a multifactorial property influenced by a delicate balance of electronic, steric, and hydrophobic characteristics.
Prediction of Interactions and Stability Profiles
QSPR models can be developed to predict the physicochemical properties of this compound, which are critical for its formulation and bioavailability. These properties include solubility, melting point, and stability. For example, theoretical and computational studies on miconazole salts and cocrystals have utilized Density Functional Theory (DFT) to analyze their thermodynamic and thermophysical characteristics. rsc.org Such studies have shown that stability is strongly dependent on both specific interactions, like hydrogen bond formation, and non-specific interactions related to molecule polarizability. rsc.org
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the spatial arrangements and dynamic behavior of molecules like this compound.
Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. MD simulations of miconazole in aqueous solutions have been used to study its propensity to form aggregates, a behavior that can influence its biological activity and lead to false positives in drug screening assays. researchgate.net These simulations revealed that miconazole molecules spontaneously form clusters to minimize the exposure of their hydrophobic surfaces to water. researchgate.net
For this compound, MD simulations could be employed to:
Explore the conformational landscape: Identify the most populated conformational states in different environments (e.g., in water or a lipid bilayer mimicking a cell membrane).
Simulate binding to target proteins: Model the process of the molecule binding to its target enzyme, providing insights into the key interactions that stabilize the complex and the conformational changes that may occur upon binding.
Such computational studies are invaluable for providing a molecular-level understanding of the structure-function relationships of this compound, guiding the development of derivatives with enhanced therapeutic properties.
Mechanistic Insights and Biological Interactions Preclinical/in Vitro Focus
Molecular and Cellular Interaction Studies
The primary antifungal mechanism of miconazole (B906), and likely its derivatives, involves the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. drugbank.comnih.gov Miconazole targets the cytochrome P450 enzyme 14α-lanosterol demethylase, which is essential for the conversion of lanosterol (B1674476) to ergosterol. drugbank.com Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. This alteration in membrane composition disrupts its integrity and permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death. drugbank.comnih.gov Studies on Candida albicans have demonstrated that miconazole effectively inhibits ergosterol biosynthesis. nih.gov Interestingly, an ergosterol-deficient mutant of Candida albicans showed increased sensitivity to miconazole, suggesting that the altered membrane composition of the mutant enhances the drug's disruptive effects. nih.gov It is plausible that Miconazole N-(2-Methyl)propanoate retains this core mechanism of action.
Beyond its effects on ergosterol, miconazole has been shown to induce oxidative stress in fungal cells. This is another potential mechanism of action for this compound. Miconazole can lead to the accumulation of reactive oxygen species (ROS), which can damage cellular components like proteins, lipids, and nucleic acids. nih.govnih.gov While direct studies on fungal peroxidases are not detailed in the provided results, the induction of oxidative stress suggests an imbalance in the fungal cell's ability to detoxify ROS, a process in which peroxidases play a role. For instance, in mouse Sertoli cells, miconazole was found to induce ROS generation and deplete glutathione (B108866) (GSH), a key antioxidant. nih.gov This pro-oxidant activity contributes to its cytotoxic effects. nih.govnih.gov
Fungal resistance to azole antifungals can be mediated by the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to remove the drug from the cell. nih.gov While direct studies on the interaction of this compound with these transporters are lacking, the parent compound, miconazole, is a known substrate for some of these pumps. The efficacy of miconazole, and by extension its derivatives, can be influenced by the activity of these transporters in fungal pathogens. The ABCC subfamily of transporters, for example, is involved in the efflux of a variety of compounds, and their yeast orthologs play a role in xenobiotic resistance. nih.gov
The cellular stress responses induced by azole antifungals can involve heat shock proteins and the calcineurin signaling pathway. Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of client proteins, including those involved in fungal virulence and drug resistance. The calcineurin pathway is a calcium-dependent signaling cascade that is important for stress responses, morphogenesis, and virulence in fungi. While specific data on the modulation of Hsp90 and calcineurin by this compound is not available, these pathways are known to be intertwined with the cellular response to the membrane stress caused by ergosterol biosynthesis inhibitors like miconazole.
Comparative In Vitro Activity with Parent Miconazole
There is a lack of publicly available data directly comparing the in vitro antifungal activity of this compound with its parent compound, miconazole. However, comparative studies have been conducted between miconazole and other imidazole (B134444) antifungals. For instance, one study compared the in vitro activity of miconazole against 175 isolates of human fungal pathogens with a then-new imidazole, R41,400. nih.gov The study found that both compounds had similar efficacy against various yeasts and filamentous fungi. nih.gov Such comparative data for this compound would be necessary to determine if the N-(2-Methyl)propanoate modification alters its antifungal potency.
Receptor Binding Studies
Interestingly, beyond its antifungal properties, miconazole has been shown to interact with mammalian receptors. Studies have demonstrated that miconazole can act as an antagonist of the human glucocorticoid receptor (GR). doi.orgnih.govresearchgate.net It competes with dexamethasone (B1670325) for binding to the GR, thereby inhibiting its transcriptional activity. doi.orgnih.gov This antagonist activity has been observed in cultured cells and can have downstream effects on the expression of genes involved in drug metabolism. doi.orgnih.govresearchgate.net Given its structural similarity, it is conceivable that this compound may also exhibit some level of interaction with the glucocorticoid receptor.
Miconazole has also been identified as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis. nih.govnih.gov In vitro studies using human placental and ovarian preparations have shown that miconazole can suppress aromatase activity in a concentration-dependent manner. nih.gov In fact, its inhibitory potency was found to be significantly higher than that of aminoglutethimide (B1683760) and testololactone, two other known aromatase inhibitors. nih.gov This suggests that miconazole, and potentially its derivatives like this compound, could have an impact on steroid metabolism.
Studies on Microbial Sensitivity and Tolerance in Laboratory Strains
Extensive searches of scientific databases and literature reveal a notable absence of studies specifically investigating the microbial sensitivity and tolerance profiles of this compound. Research has predominantly focused on the parent compound, miconazole. While these studies on miconazole provide a framework for understanding how related azole compounds interact with fungi, there is no specific data currently available for its N-(2-Methyl)propanoate ester.
Mechanisms of Induced Tolerance vs. Resistance
There is no specific research available on the mechanisms of induced tolerance versus resistance for this compound. However, studies on the parent compound, miconazole, have shown that in fungi like Candida albicans, exposure can lead to tolerance rather than classical resistance. This tolerance is often a result of aneuploidy, specifically the amplification of certain chromosomes. Key proteins such as Hsp90 and calcineurin have been identified as essential for both the development and maintenance of this tolerance to miconazole. It is important to underscore that these findings pertain to miconazole and not its N-(2-Methyl)propanoate derivative, for which specific studies have not been identified.
Preclinical Pharmacokinetic and Pharmacodynamic Investigation Methods (Non-Human, Non-Clinical Trial Focus)
Detailed preclinical pharmacokinetic and pharmacodynamic data for this compound are not available in the current body of scientific literature. The following sections describe the types of studies that would be necessary to characterize the profile of this specific compound.
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
No specific in vitro ADME studies for this compound have been published. Such studies are crucial in early-stage drug development to predict a compound's behavior in a living system. A typical in vitro ADME assessment for a compound like this compound would involve a battery of tests, including but not limited to:
Solubility Assays: Determining the solubility of the compound in aqueous solutions at various pH levels to predict its dissolution in the gastrointestinal tract.
Permeability Assays: Using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive diffusion of the compound across biological membranes.
Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) to determine its susceptibility to metabolic enzymes, primarily Cytochrome P450s. This helps in predicting the compound's clearance rate in the body.
Plasma Protein Binding Assays: Quantifying the extent to which the compound binds to plasma proteins, which influences its distribution and availability to target sites.
CYP450 Inhibition Assays: Evaluating the potential of the compound to inhibit major CYP450 enzymes to assess the risk of drug-drug interactions.
The table below illustrates the typical parameters evaluated in in vitro ADME studies, for which no data exists for this compound.
| ADME Parameter | Assay Type | Purpose | Data for this compound |
| Solubility | Thermodynamic or Kinetic Solubility Assays | Predicts dissolution and absorption | Data not available |
| Permeability | PAMPA, Caco-2 | Predicts passive diffusion across membranes | Data not available |
| Metabolic Stability | Liver Microsome or Hepatocyte Incubations | Predicts metabolic clearance | Data not available |
| Plasma Protein Binding | Equilibrium Dialysis, Ultracentrifugation | Determines the fraction of free, active drug | Data not available |
| CYP450 Inhibition | Recombinant CYP Enzyme or Microsome-based Assays | Assesses potential for drug-drug interactions | Data not available |
Animal Model Pharmacokinetic Studies (e.g., tissue distribution, elimination pathways in non-human subjects)
There are no published animal pharmacokinetic studies specifically for this compound. These studies are essential to understand how a drug is absorbed, distributed to various tissues, metabolized, and ultimately excreted from the body in a living organism.
For a compound like this compound, a typical animal pharmacokinetic study would involve administering the compound to animal models (e.g., rats, mice) and collecting blood and tissue samples at various time points. Analysis of these samples would provide key pharmacokinetic parameters, as detailed in the hypothetical data table below.
| Pharmacokinetic Parameter | Description | Data for this compound |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Data not available |
| Tmax | The time at which the Cmax is observed. | Data not available |
| AUC (Area Under the Curve) | The total exposure to a drug over time. | Data not available |
| t1/2 (Half-life) | The time required for the concentration of the drug to be reduced by half. | Data not available |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Data not available |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Data not available |
| Tissue Distribution | The concentration of the drug in various tissues (e.g., liver, kidney, brain) to understand its distribution pattern. | Data not available |
| Elimination Pathways | Identification and quantification of the drug and its metabolites in urine and feces to determine the primary routes of excretion. | Data not available |
Without such studies, the absorption, distribution, metabolism, and excretion profile of this compound in any living system remains uncharacterized.
Structure Activity Relationship Sar Studies of Miconazole Derivatives
Analysis of Structural Modifications on Biological Properties
The biological properties of miconazole (B906) analogues are highly sensitive to structural alterations. Research into these modifications provides a clear map of the pharmacophore—the essential features required for antifungal activity. The primary mechanism of action for miconazole is the inhibition of the fungal enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), which disrupts the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govnih.govmdpi.com
Key structural modifications and their effects include:
Bioisosteric Replacement: In one study, the ether oxygen linking the benzyl (B1604629) group was replaced with a selenium atom. nih.gov This bioisosteric substitution resulted in a series of novel selenium-containing analogues that exhibited potent antifungal activities, in some cases superior to the parent miconazole, particularly against fluconazole-resistant fungal strains. nih.gov
Modification of the Phenyl Rings: The dichlorophenyl rings are crucial for activity. Altering the substitution pattern or replacing one of the rings can have a significant impact. For instance, a series of novel analogues were synthesized where the second dichlorophenyl group was effectively replaced with a substituted benzoate (B1203000) moiety. nih.govull.es Two of these compounds, specifically a methanol (B129727) derivative and a methyl benzoate derivative, demonstrated very good antifungal activity against various yeast species. nih.govull.es
The following table presents research findings on the minimum inhibitory concentration (MIC) for several miconazole analogues, illustrating the impact of these structural changes.
| Compound | Modification | Test Organism | MIC (μg/mL) | Source |
|---|---|---|---|---|
| Itraconazole (Reference) | Reference Drug | Candida (Yeast) | 0.067 | nih.govull.es |
| Compound 9 | (4-((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)phenyl)methanol | Candida (Yeast) | 0.112 | nih.govull.es |
| Compound 10 | methyl 4-((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)benzoate | Candida (Yeast) | 0.163 | nih.govull.es |
Correlation Between Structure and Stability Profiles
The stability of a drug molecule is critical for its shelf-life, formulation, and in vivo behavior. For miconazole and its derivatives, stability can be influenced by both the core structure and attached functional groups.
Core Structure Stability: The parent miconazole molecule demonstrates substantial chemical stability. Studies of miconazole in intravenous infusion solutions showed no significant loss of the compound over 24 hours when stored at various temperatures, indicating the robustness of the ether and imidazole (B134444) linkages under these conditions. nih.gov
Ester Prodrug Stability: While Miconazole N-(2-Methyl)propanoate is a quaternary salt, many drug modifications involve creating ester prodrugs to improve properties like solubility or permeability. rutgers.edu The stability of these esters is a key consideration. General principles indicate that the chemical stability of aliphatic ester prodrugs in aqueous buffers tends to increase as the carbon chain of the ester group gets longer. rutgers.edu However, the rate of enzymatic hydrolysis, which releases the active drug in the body, often increases initially with chain length before decreasing. rutgers.edu Furthermore, the stability of ester prodrugs is often pH-dependent, with many designed to be more stable in the acidic environment of the stomach and hydrolyze more readily in the neutral pH of the intestine. mdpi.com For example, studies on ketoprofen (B1673614) ester prodrugs showed minimal dissolution (~13%) in acidic media versus high dissolution (~92%) in a buffer simulating intestinal pH. mdpi.com
Rational Design Principles for Novel Analogues
Rational drug design leverages the understanding of SAR and stability to create new molecules with improved therapeutic properties. This approach moves beyond trial-and-error synthesis to a more targeted strategy.
Bioisosterism and Docking: A primary principle is bioisosterism, where a functional group is replaced with another that has similar physical or chemical properties to enhance a desired activity. The successful design of selenium-containing miconazole analogues, which showed strong inhibitory effects on the target enzyme CYP51, is a clear example of this principle in action. nih.gov This design process is often guided by molecular docking studies, which use computer models to simulate how a designed molecule will bind to its biological target. nih.govresearchgate.net These simulations provide insight into the interaction modes and help prioritize which novel compounds to synthesize. nih.gov
Target-Based Design: A deep understanding of the target enzyme's structure is fundamental. For instance, the design of novel kinase inhibitors is often based on the architecture of the enzyme's catalytic domain, which includes a front cleft for ATP binding and a back cleft. mdpi.com By designing molecules that fit into these sites and interact with key amino acid residues, researchers can create potent and selective inhibitors. mdpi.com
Prodrug and Formulation Design: Rational design also extends to overcoming pharmacokinetic challenges. Creating prodrugs, such as esters, is a well-established strategy to improve a drug's membrane permeability or solubility. rutgers.edu Beyond the molecule itself, formulation science plays a role. The development of advanced delivery systems, such as nanoemulsions or nano-based gels for miconazole, is a rational approach to enhance drug solubility, skin penetration, and local bioavailability, thereby improving therapeutic efficacy. nih.govmdpi.comnih.gov
Future Research Directions and Academic Implications
Development of Advanced Analytical Techniques for Impurity Detection
The accurate detection and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. For Miconazole (B906) N-(2-Methyl)propanoate, also known as Miconazole EP Impurity E, future research will likely focus on developing more sophisticated analytical techniques. synzeal.comqcchemical.compharmaffiliates.compharmaffiliates.comsimsonpharma.com
Current methods, such as High-Performance Liquid Chromatography (HPLC), are effective for separating Miconazole from its impurities. researchgate.netnih.gov A selective and sensitive method using a sub-2 µm chromatographic column has been developed to analyze Miconazole and its associated impurities, significantly reducing analysis time compared to previous pharmacopeial methods. researchgate.netnih.gov This method demonstrated good separation of Impurity E from other known impurities and the active pharmaceutical ingredient (API). researchgate.net
Future advancements could involve the use of Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) to achieve even lower detection and quantification limits. The development of portable and rapid testing methods, such as those based on specific biosensors or spectroscopic techniques, could also be a valuable area of exploration for real-time monitoring during the manufacturing process.
Table 1: Analytical Methods for Miconazole and its Impurities
| Technique | Column/System | Detection Method | Key Findings |
| HPLC | Thermo Scientific Hypersil Gold C18 (50 mm x 4.6 mm, 1.9 µm) | UV at 235 nm | Reduced analysis time to under 8 minutes; validated for precision, accuracy, and linearity for Miconazole and its impurities, including Impurity E. researchgate.netnih.gov |
| HPTLC | Silica gel 60 GF254 TLC plates | Densitometric scanning at 226 nm | A stability-indicating method for Miconazole Nitrate (B79036), capable of separating the drug from its degradation products. scholarsresearchlibrary.com |
| HPLC-ESI-MS | Not specified | Electrospray Ionization Mass Spectrometry | Used to identify a novel degradation product formed from the interaction of miconazole nitrate and butylated hydroxytoluene (BHT). nih.gov |
Comprehensive Mechanistic Studies of Impurity-Host Interactions
A crucial area for future research is the detailed investigation of the mechanistic interactions between Miconazole N-(2-Methyl)propanoate and the host environment. This includes its interaction with the Miconazole API itself, as well as potential interactions with biological targets within the human body.
Studies have shown that impurities in excipients can react with the API, leading to degradation and the formation of new adducts. nih.gov For instance, an oxidatively induced coupling reaction between miconazole nitrate and the antioxidant BHT in an ointment formulation has been reported, forming a novel adduct. nih.gov Understanding the potential for this compound to engage in similar reactions is essential for formulation development and stability studies.
Furthermore, while the pharmacological and toxicological profiles of Miconazole are well-documented, the specific effects of its impurities are less understood. Future research should aim to elucidate whether this compound can interact with the same biological targets as Miconazole, such as cytochrome P450 enzymes, or if it possesses its own unique biological activity. researchgate.net Such studies are vital for a complete risk assessment of this impurity.
Predictive Modeling for Impurity Formation and Control
The ability to predict the formation of impurities during the synthesis and storage of pharmaceuticals is a significant goal in drug development. For this compound, the development of predictive models could lead to more robust manufacturing processes with better impurity control.
The formation of impurities is often related to the synthetic route, reaction conditions, and the purity of starting materials and solvents. youtube.com By understanding the degradation pathways of Miconazole, it is possible to identify the likely precursors and conditions that lead to the formation of this compound. researchgate.net For example, studies on the degradation of Miconazole under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) have identified several degradation products. scholarsresearchlibrary.com
Future research could leverage this knowledge to build computational models that predict the likelihood of impurity formation under different manufacturing and storage scenarios. These models, which could be based on kinetic data and mechanistic understanding, would be invaluable for process optimization and for establishing effective control strategies. grace.compharmaknowledgeforum.comregistech.com Such strategies might include modifying the synthetic process, implementing specific purification steps, or controlling environmental factors like temperature and humidity. pharmaknowledgeforum.com
Exploration of Novel Synthetic Routes for Miconazole and its Derivatives
Research into novel synthetic routes for Miconazole and its derivatives is not only aimed at improving yield and reducing costs but also at minimizing the formation of impurities like this compound. Several alternative synthetic approaches for Miconazole have been explored, some of which may offer advantages in terms of impurity profiles.
One novel approach involves the use of a carbenoid intermediate for the synthesis of Miconazole and its analogs, which has been described as an excellent alternative for preparing N-alkylated imidazoles. nih.govresearchgate.net Another study reports a facile synthesis of novel Miconazole analogues with evaluated antifungal activity. researchgate.net The development of stereoselective or enantiomerically pure syntheses of Miconazole is also an active area of research.
Future investigations should focus on designing synthetic pathways that are inherently cleaner and less prone to the side reactions that generate this compound. This could involve the use of novel catalysts, greener solvents, or biocatalytic methods. A deeper understanding of the reaction mechanism by which this impurity is formed is a prerequisite for designing it out of the synthetic process.
Contribution to Understanding Antifungal Resistance and Tolerance at a Molecular Level
The rise of antifungal resistance is a major global health concern. While the primary mechanisms of resistance to azole antifungals like Miconazole involve alterations in the drug target (lanosterol 14α-demethylase) and increased drug efflux, the potential role of drug impurities in this process is an under-explored area of research. nih.govyoutube.comsonar.chnih.govnih.gov
Future studies should investigate whether the presence of this compound can influence the development of resistance or tolerance in fungal pathogens such as Candida albicans. mdpi.com It is conceivable that impurities could act as sublethal stressors, potentially inducing adaptive responses in fungi that lead to reduced susceptibility to the API. Alternatively, impurities might interact with the fungal cell in a way that modulates the expression of genes involved in resistance.
Recent research has highlighted that antifungal tolerance, the ability of susceptible strains to grow slowly at inhibitory drug concentrations, can be a stepping stone to the development of full-blown resistance. simsonpharma.com Investigating whether this compound can induce or select for tolerant fungal populations would be a significant contribution to the field. Molecular docking studies could also be employed to explore the potential interactions of this impurity with fungal proteins and to compare them with the binding of Miconazole itself. nih.gov
Q & A
Q. What is the chemical structure and IUPAC nomenclature of Miconazole N-(2-Methyl)propanoate, and how does it differ structurally from miconazole?
Methodological Answer: this compound is a derivative of miconazole, where the parent imidazole antifungal agent is esterified with 2-methylpropanoic acid. The IUPAC name can be deduced as [(2-(2,4-dichlorophenyl)-2-[(2,4-dichlorobenzyl)oxy]ethyl)-1H-imidazole] N-(2-methyl)propanoate. Key structural differences from miconazole include:
Q. Analytical Confirmation :
- NMR : Use H and C NMR to confirm ester bond formation (e.g., carbonyl peak at ~170 ppm in C NMR).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] or [M+Na]).
Q. What synthetic routes are documented for this compound, and what are critical reaction parameters?
Methodological Answer: Synthesis typically involves esterification of miconazole with 2-methylpropanoic acid derivatives. A common protocol includes:
Activation of Carboxylic Acid : Use 2-methylpropanoic acid with carbodiimide (e.g., EDC) and a catalyst (e.g., DMAP) in anhydrous dichloromethane.
Coupling Reaction : React activated acid with miconazole’s hydroxyl group under inert atmosphere (N) at 0–25°C for 12–24 hours.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
Q. Critical Parameters :
Q. Which analytical techniques are validated for assessing the purity of this compound?
Methodological Answer: Purity assessment requires orthogonal methods:
- HPLC : Use a C18 column (e.g., 250 × 4.6 mm, 5 µm), mobile phase of acetonitrile:phosphate buffer (pH 3.0, 60:40), flow rate 1.0 mL/min, UV detection at 230 nm. Compare retention times with reference standards .
- TLC : Silica gel GF254 plates, toluene:ethyl acetate (7:3) as eluent; visualize under UV (254 nm) or iodine vapor.
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values.
Advanced Research Questions
Q. How can discrepancies between in vitro antifungal activity and in vivo efficacy of this compound be systematically addressed?
Methodological Answer: Discrepancies may arise due to metabolic instability or poor bioavailability. To resolve:
Metabolic Stability Assay : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS.
Pharmacokinetic Profiling : Conduct IV/oral dosing in rodent models; measure plasma concentrations over 24 hours.
Tissue Distribution : Use radiolabeled (C) compound to assess penetration into target tissues (e.g., skin for topical applications).
Q. What experimental strategies optimize the chemical stability of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies should follow ICH guidelines:
Forced Degradation : Expose the compound to:
- Acidic (0.1 M HCl, 40°C)
- Basic (0.1 M NaOH, 40°C)
- Oxidative (3% HO, 25°C)
- Photolytic (1.2 million lux·h).
Analytical Monitoring : Use HPLC-DAD or LC-MS to identify degradation products (e.g., hydrolyzed miconazole or 2-methylpropanoic acid).
Stabilization : Add antioxidants (e.g., BHT) or adjust formulation pH to 5.0–6.0 to minimize hydrolysis .
Q. Example Stability Data :
| Condition | Degradation Products Identified | % Parent Remaining (24h) |
|---|---|---|
| pH 2.0 | Miconazole, 2-methylpropanoic acid | 58% |
| pH 9.0 | Miconazole, oxidized derivatives | 32% |
Q. How can degradation impurities of this compound be characterized using advanced hyphenated techniques?
Methodological Answer: Hyphenated techniques combine separation with structural elucidation:
LC-QTOF-MS : Acquire high-resolution mass spectra to propose elemental formulas of impurities.
NMR Spectroscopy : Isolate impurities via preparative HPLC and analyze H/C NMR for structural confirmation.
In Silico Tools : Use software (e.g., ACD/Labs) to predict fragmentation patterns and match with experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
